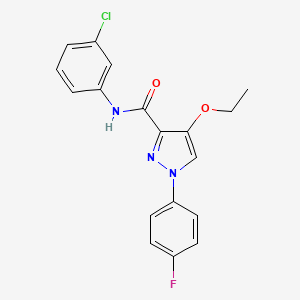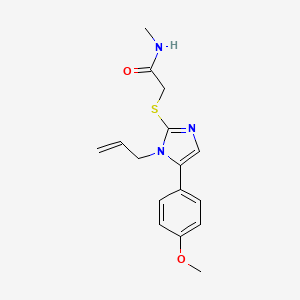
2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiotracer Development
The compound is part of a group of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives used in the synthesis of potential PET tracers. These tracers aim to image nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), a crucial enzyme in various biological processes. The synthesis involves O-[(11)C]methylation and is characterized by high radiochemical yields and purity, indicating its significance in medical imaging and diagnostics (Gao, Wang, & Zheng, 2016).
Antibacterial Activity
The compound shares structural similarities with derivatives synthesized for antimicrobial purposes. For instance, imidazole-based compounds have been systematically investigated for their antibacterial activities. The synthesis process and the consequent antibacterial properties highlight the compound's potential role in developing new antimicrobial agents (Kumaraswamy, Thupurani, & Brahmeshwari, 2014).
Medicinal Chemistry and Biological Studies
The imidazole nitrogen in similar compounds exhibits significant biological and pharmaceutical importance. The ionizable aromatic compound enhances pharmacokinetic characteristics, optimizing solubility and bioavailability, critical in drug development. The synthesis methods and structural reactions of these compounds offer substantial scope in the field of medicinal chemistry, with notable activities like antimicrobial and anticancer properties (Ramanathan, 2017).
Glutaminyl Cyclase Inhibition for Alzheimer's Detection
Imidazole derivatives, including compounds similar to the one , have been synthesized and evaluated as inhibitors of glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. These compounds, through radiolabeling and PET imaging, have shown potential in detecting Alzheimer's prior to amyloid β aggregation, a critical factor in the disease's pathology (Brooks et al., 2015).
Antimicrobial and Antioxidant Agents
Certain benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, structurally related to the compound , have been synthesized and demonstrated potent antimicrobial activity against various bacteria and fungi. Additionally, they exhibited significant antioxidant activities, showcasing the therapeutic potential of such compounds in treating infections and managing oxidative stress-related conditions (Naraboli & Biradar, 2017).
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-4-9-19-14(12-5-7-13(21-3)8-6-12)10-18-16(19)22-11-15(20)17-2/h4-8,10H,1,9,11H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVBZUQCMDSUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2492862.png)
![Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2492864.png)
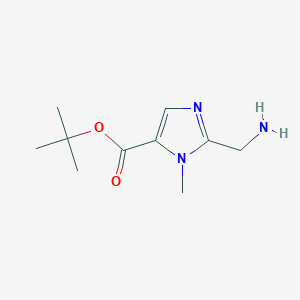

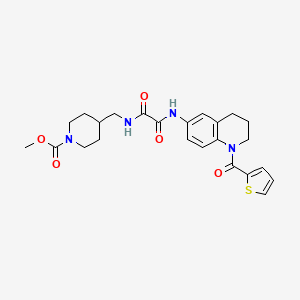
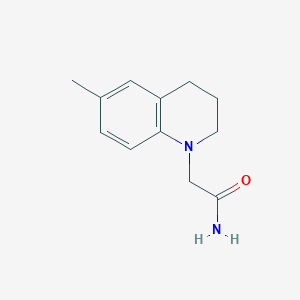
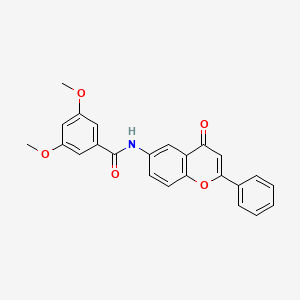

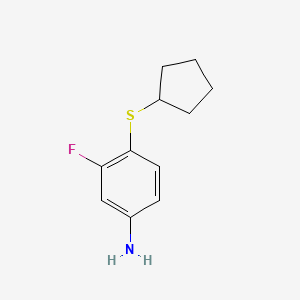
![N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2492879.png)

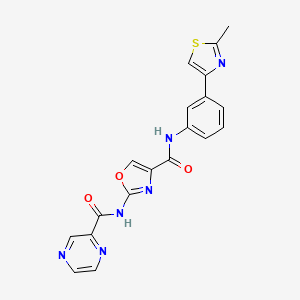
![4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2492884.png)
